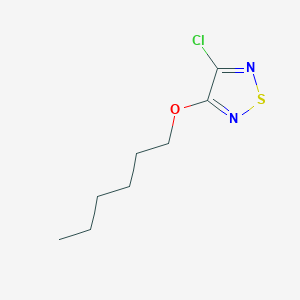![molecular formula C14H12N4 B14272131 6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine CAS No. 135853-34-8](/img/structure/B14272131.png)
6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine is a heterocyclic compound that features a pyrazole ring attached to a bipyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine typically involves the condensation of pyrazole derivatives with bipyridine precursors. One common method includes the reaction of 6-bromomethyl-2,2’-bipyridine with pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or bipyridine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction could produce reduced bipyridine derivatives. Substitution reactions can lead to a variety of functionalized bipyridine-pyrazole compounds.
科学研究应用
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and structural properties.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyrazole and bipyridine rings. This coordination can influence the electronic properties of the metal center, leading to catalytic activity or changes in reactivity.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination to metal ions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, similar to 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine but lacking the pyrazole moiety.
1,10-Phenanthroline: Another bidentate ligand with a similar coordination environment but a different ring structure.
Pyrazole: A simple heterocyclic compound that forms the basis of the pyrazole moiety in 6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine.
Uniqueness
6-[(1H-Pyrazol-1-yl)methyl]-2,2’-bipyridine is unique due to the combination of the bipyridine and pyrazole rings, which provides a versatile coordination environment and potential for diverse chemical reactivity. This dual functionality makes it a valuable compound in various fields, from catalysis to materials science and medicinal chemistry.
属性
CAS 编号 |
135853-34-8 |
|---|---|
分子式 |
C14H12N4 |
分子量 |
236.27 g/mol |
IUPAC 名称 |
2-(pyrazol-1-ylmethyl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C14H12N4/c1-2-8-15-13(6-1)14-7-3-5-12(17-14)11-18-10-4-9-16-18/h1-10H,11H2 |
InChI 键 |
IRBJZIKZQGFVGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CN3C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


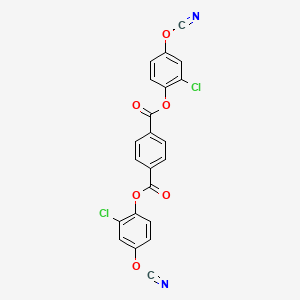
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
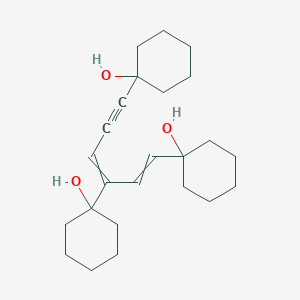
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
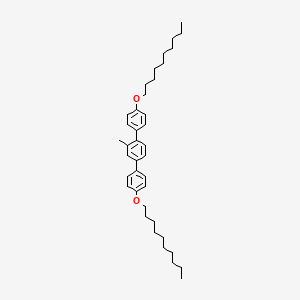
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
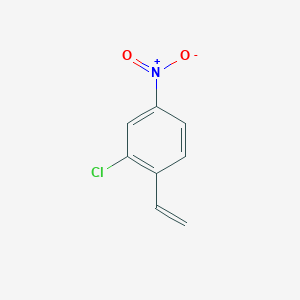
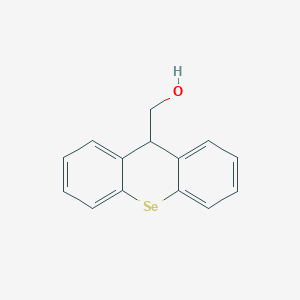
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)
